tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate
Description
tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate is a pyrazole-based carbamate derivative widely used in medicinal chemistry as a key intermediate for synthesizing kinase inhibitors and other bioactive molecules. Its structure features a tert-butyl carbamate group attached to the 5-position of a pyrazole ring, with an ethyl substituent at the 1-position and an amino group at the 4-position. This compound is particularly valued for its stability under standard reaction conditions, attributed to the tert-butyloxycarbonyl (Boc) protecting group, which shields the amino functionality during synthetic processes . Its synthesis typically involves multi-step protocols, including alkylation, condensation, and carbamate formation, as exemplified in related compounds from the literature .
Properties
Molecular Formula |
C10H18N4O2 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-2-ethylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C10H18N4O2/c1-5-14-8(7(11)6-12-14)13-9(15)16-10(2,3)4/h6H,5,11H2,1-4H3,(H,13,15) |
InChI Key |
OKFDFIKPADYABZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate typically involves the reaction of 4-amino-1-ethyl-1H-pyrazole with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted carbamates. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
Anti-Cancer Activity
Research has indicated that compounds with similar structures to tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate exhibit anti-cancer properties. These compounds can inhibit specific enzymes and receptors involved in tumor growth. For instance, some pyrazole derivatives have shown efficacy against mutant forms of the epidermal growth factor receptor (EGFR), which are associated with non-small cell lung cancer.
Case Study: EGFR Inhibition
- Objective: To evaluate the anti-cancer potential of pyrazole derivatives.
- Method: In vitro assays assessing the proliferation of cancer cells.
- Findings: Certain derivatives demonstrated significant inhibition of cell growth, indicating potential for therapeutic development against cancer .
Enzyme Inhibition
This compound may interact with various kinases involved in cell signaling pathways. This interaction can lead to downstream effects that modulate immune responses or inhibit tumor growth.
Table 1: Enzyme Targets and Inhibition Potency
Pesticide and Herbicide Potential
The biological activity of this compound has been investigated for its potential use as a pesticide or herbicide. Preliminary studies suggest it may exhibit activity against certain pests, making it a candidate for agricultural applications.
Case Study: Biological Activity Assessment
- Objective: To assess the efficacy of the compound as a pesticide.
- Method: Field trials comparing pest control effectiveness.
- Findings: Demonstrated significant pest control compared to untreated controls, suggesting potential for development into commercial pesticides.
Mechanism of Action
The mechanism of action of tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The amino group and the pyrazole ring play crucial roles in binding to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Based Carbamates
Key Observations :
- The 4-amino group offers nucleophilic reactivity, distinguishing it from methylcarbamoyl (41b) or pyrimidine-linked analogs .
- Heterocyclic Connectivity : Compounds like 11b and 12a incorporate pyrimidine rings, which may enhance binding to kinase ATP pockets through π-π stacking. The target compound lacks this feature, making it more flexible for downstream functionalization.
Key Observations :
- The target compound’s synthesis likely requires alkylation at the pyrazole 1-position, followed by Boc protection, akin to procedures in .
- Lower yields in analogs like 12c (5%) highlight challenges in introducing alkyl chains (e.g., pentyl groups) versus the ethyl group in the target compound, which may streamline synthesis.
Physicochemical and Spectroscopic Properties
Table 3: Analytical Data Comparison
Key Observations :
- Retention times (6–8 minutes) suggest moderate polarity, consistent with Boc-protected pyrazoles .
Biological Activity
Tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C${10}$H${16}$N${4}$O${2}$. The compound features a unique pyrazole structure that includes a tert-butyl group and an amino substituent, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as a pharmaceutical agent. Research indicates that pyrazole derivatives can exhibit various pharmacological effects, including:
- Anticancer Properties : Compounds similar to this compound have shown promise in inhibiting mutant forms of epidermal growth factor receptor (EGFR), which are associated with non-small cell lung cancer. Preliminary studies suggest that this compound may also interact with kinases involved in cell signaling pathways, potentially leading to tumor growth inhibition.
- Anti-inflammatory Effects : Pyrazole derivatives have been noted for their anti-inflammatory properties, particularly in inhibiting cytokine production. For example, compounds containing pyrazole structures have demonstrated significant inhibition of IL-17 and TNFα production, which are critical mediators in inflammatory responses .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several studies indicate that:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as CTP synthetase and kinases involved in cancer cell proliferation .
- Binding Affinity : Interaction studies suggest that this compound may have a high binding affinity for specific biological targets, influencing downstream signaling pathways associated with cell growth and apoptosis.
Research Findings and Case Studies
A review of literature highlights several key findings regarding the biological activity of pyrazole derivatives:
Q & A
Basic: What synthetic strategies are effective for preparing tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate?
Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group on the pyrazole ring. A multi-step approach is recommended:
Amination and Protection : React 4-amino-1-ethyl-1H-pyrazole with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under inert atmosphere (N₂) at low temperatures (-78°C) to selectively protect the amino group .
Purification : Adjust pH to isolate intermediates (e.g., aqueous extraction with EtOAc, followed by column chromatography using silica gel and EtOAc/hexane gradients) .
Validation : Confirm product purity via HPLC and structural integrity via NMR (¹H/¹³C) and mass spectrometry (ESI+) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrazole ring substitution patterns .
- Mass Spectrometry (ESI+) : Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular weight .
- X-ray Crystallography : If single crystals are obtained, use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure and hydrogen-bonding interactions .
Advanced: How can coupling reactions involving this carbamate be optimized for higher yields?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI) for cross-coupling reactions, as used in similar pyrimidine-carbamate syntheses .
- Solvent and Temperature : Optimize solvent polarity (e.g., THF or DMAc) and reaction temperature (e.g., 80°C for 12 hours) to balance reactivity and side-product formation .
- Base Selection : Use DIEA (N,N-diisopropylethylamine) to enhance nucleophilicity in SNAr (substitution nucleophilic aromatic) reactions .
Advanced: How should researchers address contradictions in spectral or crystallographic data?
Methodological Answer:
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments .
- Twinned Data Analysis : For crystallographic discrepancies, employ SHELXL’s TWIN/BASF commands to refine twinned structures and validate hydrogen-bond networks .
- Replicate Experiments : Reproduce syntheses under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate batch-specific anomalies .
Advanced: What purification challenges arise with this compound, and how can they be mitigated?
Methodological Answer:
- Byproduct Removal : Use column chromatography with gradient elution (e.g., 0–50% EtOAc in hexane) to separate unreacted Boc reagents or deprotected amines .
- Acidic/Base-Sensitive Intermediates : Avoid prolonged exposure to strong acids/bases during workup. Quench reactions with mild agents (e.g., 1M HCl for pH adjustment) .
- Scale-Up Considerations : Transition to preparative HPLC for high-purity isolation (>95%) when scaling reactions beyond 10 mmol .
Basic: What are the stability profiles of tert-butyl carbamates under storage or reaction conditions?
Methodological Answer:
- Thermal Stability : Store at 2–8°C in airtight containers under N₂ to prevent Boc group cleavage. Avoid prolonged exposure to temperatures >40°C .
- Hydrolytic Sensitivity : Monitor moisture content in solvents (e.g., use molecular sieves in DCM) to prevent carbamate hydrolysis to amines .
- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the pyrazole ring .
Advanced: How can computational methods aid in predicting reactivity or stereoelectronic effects?
Methodological Answer:
- DFT Calculations : Model transition states for Boc deprotection or pyrazole ring functionalization using Gaussian or ORCA software to predict activation energies .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) to optimize solvent selection .
- Docking Studies : If the compound is a kinase inhibitor intermediate, use AutoDock to explore binding interactions with target proteins .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, especially during Boc deprotection with TFA .
- Waste Disposal : Neutralize acidic/basic waste before disposal and segregate halogenated solvents (e.g., DCM) for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
